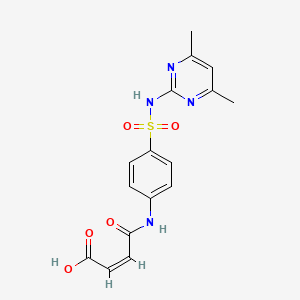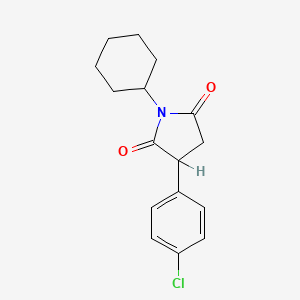
3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinediones. This compound is characterized by the presence of a chlorophenyl group attached to a cyclohexyl ring, which is further connected to a pyrrolidinedione core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate is then subjected to a cyclization reaction with a suitable reagent to yield the desired pyrrolidinedione compound. Common reagents used in this synthesis include sodium hydroxide and acetic acid, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the chlorophenyl group.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenyl-2,5-pyrrolidinedione
- 3-(4-Chlorophenyl)-1-methyl-2,5-pyrrolidinedione
- 3-(4-Chlorophenyl)-1-ethyl-2,5-pyrrolidinedione
Uniqueness
3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione is unique due to the presence of the cyclohexyl ring, which imparts distinct chemical and biological properties compared to its analogs. The cyclohexyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
139477-42-2 |
|---|---|
Formule moléculaire |
C16H18ClNO2 |
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-cyclohexylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H18ClNO2/c17-12-8-6-11(7-9-12)14-10-15(19)18(16(14)20)13-4-2-1-3-5-13/h6-9,13-14H,1-5,10H2 |
Clé InChI |
MCUKORKSQMMROT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



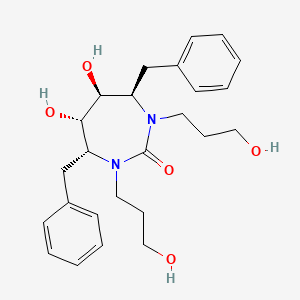
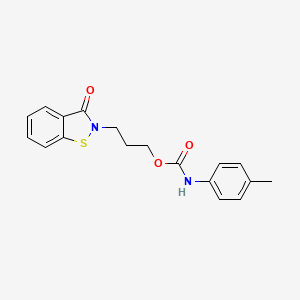


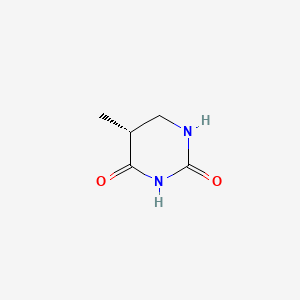

![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)

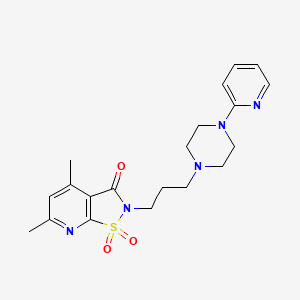
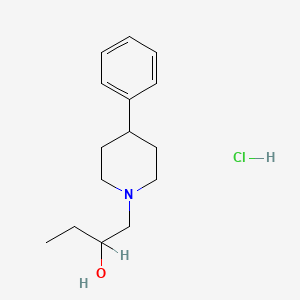
![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)

